[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid
Description
This compound is a selenonucleoside phosphonate analog derived from adenosine. Its structure features a 6-aminopurine (adenine) base linked to a ribose-like oxolane (tetrahydrofuran) sugar moiety, with a methylselanylphosphonic acid group at the 2'-position. The selenanyl (-Se-) substitution distinguishes it from sulfur-containing analogs (e.g., thiophosphates) and may confer unique biochemical properties, such as altered redox stability, electronic effects, or binding affinity to enzymatic targets . Selenium’s larger atomic radius and lower electronegativity compared to sulfur could influence molecular interactions in biological systems, making this compound of interest for therapeutic and biochemical studies.
Properties
Molecular Formula |
C10H14N5O6PSe |
|---|---|
Molecular Weight |
410.19 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid |
InChI |
InChI=1S/C10H14N5O6PSe/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-23-22(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
BMSNEUNQJHDTOJ-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[Se]P(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C[Se]P(=O)(O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base (6-aminopurin-9-yl) is synthesized through a series of reactions involving the condensation of formamide and cyanamide, followed by cyclization and amination reactions.
Construction of the Dihydroxyoxolan Ring: The dihydroxyoxolan ring is formed by the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Methylselanyl Group: The methylselanyl group is introduced through a nucleophilic substitution reaction using a methylselanyl halide.
Phosphorylation: The final step involves the phosphorylation of the intermediate compound to form the phosphonic acid group.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyoxolan ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the purine base, resulting in the formation of dihydropurine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylselanyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, dihydropurine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes, including enzyme inhibition and nucleic acid interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. It may also inhibit certain enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfur-Containing Analogs
2.1.1. 2-MeS-ADP
- Structure: [(2R,3S,4R,5R)-5-(6-Amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (CAS 34983-48-7).
- Key Differences : Replaces selenium with a methylsulfanyl (-S-CH₃) group. The diphosphate group (vs. phosphonic acid) enhances interaction with P2Y receptors.
- Properties : Molecular weight 473.30 g/mol, XLogP3 = -3.8, high hydrophilicity (TPSA = 258 Ų).
- Activity : Potent agonist of P2Y₁ and P2Y₁₂ receptors, critical in platelet aggregation .
2.1.2. 2-APTA-ADP
- Structure: [(2R,3S,4R,5R)-5-(6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (CAS 110224-45-8).
- Key Differences: Substitutes selenium with a 3-aminopropylsulfanyl (-S-(CH₂)₃-NH₂) group.
- Properties : Molecular weight 516.36 g/mol, XLogP3 = -6.6, higher polarity (TPSA = 284 Ų) due to the amine group.
- Activity : Designed for enhanced receptor specificity in nucleotide signaling pathways .
Phosphonate and Phosphate Analogs
2.2.1. AR-C67085
- Structure: [[[[(2R,3S,4R,5R)-5-(6-Amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid.
- Key Differences : Dichloromethylphosphonic acid tail and thiophosphate groups.
- Activity : Competitive P2Y₁₂ antagonist with antithrombotic applications .
2.2.2. Inosinic Acid
- Structure : [(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate (CAS 131-99-7).
- Key Differences : Hypoxanthine base (vs. adenine) and phosphate ester (vs. phosphonic acid).
- Activity : Intermediate in purine metabolism; precursor to ATP and GTP .
Selenium vs. Sulfur: Key Contrasts
Enzymatic Interactions
- Methyltransferase Targets: S-adenosyl methionine analogs (e.g., ) highlight the role of modified nucleosides in epigenetic regulation. The selenium analog may exhibit altered cofactor activity due to selenium’s redox versatility.
- The selanylphosphonic acid group could enhance binding to ATP pockets.
Therapeutic Potential
- Antiviral Activity: Fluorinated analogs (e.g., 2'-fluoroarabinosyl adenine in ) show antiviral effects; selenium substitution might improve resistance to enzymatic degradation.
- Neuropsychiatric Applications: S-adenosyl methionine’s role in methylation () suggests the selenium analog could modulate neurotransmitter synthesis, though stability challenges must be addressed.
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
